molecular formula C6H14O B1346969 2,3-Dimethyl-2-butanol CAS No. 594-60-5

2,3-Dimethyl-2-butanol

Cat. No. B1346969
CAS RN: 594-60-5
M. Wt: 102.17 g/mol
InChI Key: IKECULIHBUCAKR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-butanol is a major product of aging . It has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Synthesis Analysis

2,3-Dimethyl-2-butanol can be synthesized from 2,3-dimethyl-2-butene . The synthesis involves the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-2-butanol is C6H14O . The InChIKey is IKECULIHBUCAKR-UHFFFAOYAD .


Chemical Reactions Analysis

2,3-Dimethyl-2-butanol has been used in the study of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol .


Physical And Chemical Properties Analysis

2,3-Dimethyl-2-butanol has a molecular weight of 102.17 g/mol . It is a liquid at room temperature with a refractive index of 1.417 . The boiling point is 120-121 °C, and the melting point is -14 °C . The density is 0.823 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis

2,3-Dimethyl-2-butanol is used as a building block in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it valuable in the field of organic synthesis.

Aging Studies

Interestingly, 2,3-Dimethyl-2-butanol is a major product of aging . This makes it a useful compound in gerontology research, helping scientists understand the biochemical changes that occur as organisms age.

Reaction with Hydroxyl Radical

The compound has been used to study the absolute rate coefficient of the reaction of the hydroxyl radical with 2,3-dimethyl-2-butanol . This kind of research is important in fields like atmospheric chemistry, where hydroxyl radicals play a key role in the degradation of many pollutants.

Substrate in Oxidation Studies

3,3-Dimethyl-2-butanol (a closely related compound) can be used as a substrate to study the oxidation of secondary alcohols to ketones using cyclic microwave heating technique . This kind of research can help improve efficiency and selectivity in chemical reactions.

Preparation of Aryl Ethers

3,3-Dimethyl-2-butanol can also be used to prepare aryl ethers by reacting with aryl iodide using 4-pyrrolidinopyridine ligand via Cu-catalyzed Ullmann reaction . Aryl ethers are important in a variety of fields, including pharmaceuticals and materials science.

Safety and Hazards

2,3-Dimethyl-2-butanol is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective clothing should be worn to avoid personal contact, including inhalation . It should be used in a well-ventilated area .

properties

IUPAC Name

2,3-dimethylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKECULIHBUCAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208126
Record name 2,3-Dimethylbutan-2-ol
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Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2-butanol

CAS RN

594-60-5
Record name 2,3-Dimethyl-2-butanol
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Record name 2,3-Dimethyl-2-butanol
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Record name Thexyl alcohol
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Record name 2,3-Dimethylbutan-2-ol
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Record name 2,3-dimethylbutan-2-ol
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Record name 2,3-DIMETHYL-2-BUTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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